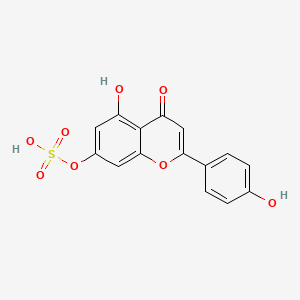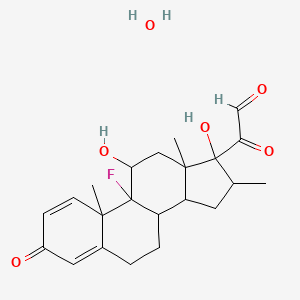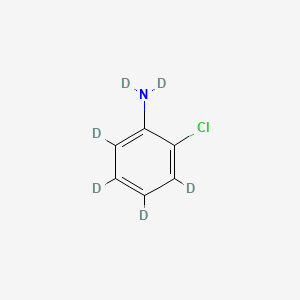
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-: is a complex organic compound belonging to the carbazole family
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- typically involves multi-step organic reactions. The process begins with the formation of the carbazole core, followed by the introduction of various functional groups through reactions such as nitration, acetylation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学研究应用
Chemistry: The compound is studied for its potential as a building block in organic synthesis and materials science. Its unique structure allows for the creation of novel polymers and organic semiconductors.
Biology: In biological research, the compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological activity.
相似化合物的比较
- 11H-benzo[a]carbazole-5-carbonitrile
- 1,4-dimethyl-9H-carbazol-3-ol
- 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol
- 1,4,9-trimethyl-9H-carbazol-3-ol
- 9-ethyl-9H-carbazol-3-ol
Uniqueness: Compared to similar compounds, 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C20H16N2O8 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
(5-cyano-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-3-yl) acetate |
InChI |
InChI=1S/C20H16N2O8/c1-7(23)30-20(2)18(28)14-12(17(27)19(20)29)11-13(22(14)6-21)16(26)10-8(15(11)25)4-3-5-9(10)24/h3-5,17-19,24,27-29H,1-2H3 |
InChI 键 |
VTBQTYQHTVTELM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(C(C(C2=C(C1O)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)

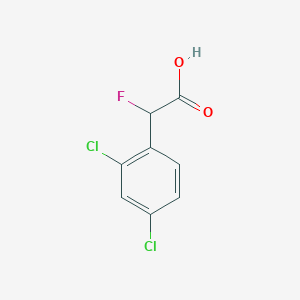
![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)
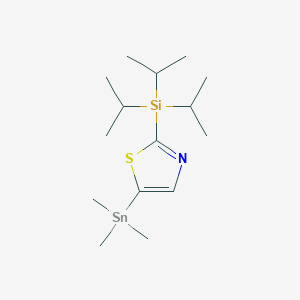
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
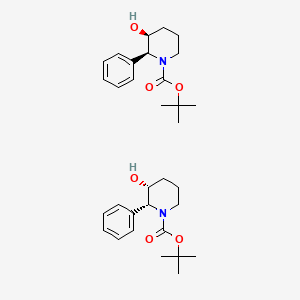
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)
